molecular formula C8H4N2 B1227560 1,4-Diisocyanobenzene CAS No. 935-16-0

1,4-Diisocyanobenzene

Cat. No. B1227560
CAS RN: 935-16-0
M. Wt: 128.13 g/mol
InChI Key: IXACFSRTSHAQIX-UHFFFAOYSA-N
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Description

1,4-Diisocyanobenzene is an organic compound with the molecular formula C8H4N2 . It is also known by other names such as 1,4-Phenylene diisocyanide and 4-Isocyanophenylisocyanide .


Synthesis Analysis

One-dimensional supramolecular structures formed by adsorbing low coverages of 1,4-diisocyanobenzene on Au (111) at room temperature are obtained and imaged by scanning tunneling microscopy (STM) under ultrahigh vacuum (UHV) conditions . Another study reports the reversible mechanochromic luminescence of [ (C 6 F 5 Au) 2 (μ-1,4-diisocyanobenzene)]. Grinding of the complex induced a photoluminescent color change, which was restored by exposure to a solvent .


Molecular Structure Analysis

The molecular structure of 1,4-Diisocyanobenzene consists of 8 carbon atoms, 4 hydrogen atoms, and 2 nitrogen atoms . The exact mass of the molecule is 128.037448136 g/mol .


Chemical Reactions Analysis

Self-assembled monolayers of 1,4-diisocyanobenzene on gold were used to bind ruthenium phthalocyanines to the surface by axial ligation of the macrocycle with isocyanide groups pointing out from the SAM .


Physical And Chemical Properties Analysis

1,4-Diisocyanobenzene has a molecular weight of 128.13 g/mol . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The topological polar surface area of the molecule is 8.7 Ų .

Safety and Hazards

1,4-Diisocyanobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

The long 1-D chains and high thermal stability of 1,4-Diisocyanobenzene offer the potential to use them as conductors in nanoelectronic applications .

Mechanism of Action

Target of Action

1,4-Diisocyanobenzene, also known as 1,4-Phenylene diisocyanide , is a compound that primarily targets gold surfaces . It forms one-dimensional supramolecular structures on gold (Au) surfaces .

Mode of Action

The compound interacts with its target by adsorbing onto the Au (111) surfaces at room temperature . The structures it forms originate from step edges or surface defects and arrange predominantly in a straight fashion on the substrate terraces . These structures are proposed to consist of alternating units of 1,4-diisocyanobenzene molecules and gold atoms .

Biochemical Pathways

It’s known that the compound forms one-dimensional supramolecular structures on gold surfaces . These structures could potentially influence the electronic properties of the surface, thereby affecting any biochemical pathways that rely on these properties.

Result of Action

The molecular and cellular effects of 1,4-Diisocyanobenzene’s action are primarily observed in its interaction with gold surfaces . The compound forms one-dimensional supramolecular structures that are stable and have potential use as conductors in nanoelectronic applications .

Action Environment

The action of 1,4-Diisocyanobenzene is influenced by environmental factors such as temperature and surface conditions . For instance, the compound forms supramolecular structures on gold surfaces at room temperature . Surface defects and step edges on the gold surface also influence the formation of these structures .

properties

IUPAC Name

1,4-diisocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXACFSRTSHAQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377957
Record name 1,4-diisocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diisocyanobenzene

CAS RN

935-16-0
Record name 1,4-Diisocyanobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-diisocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Phenylene diisocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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